Sibutramine-d6
Vue d'ensemble
Description
Sibutramine-d6 is a variant of Sibutramine, a norepinephrine, serotonin, and dopamine reuptake inhibitor1. It is used to assist with weight loss in obesity1. Sibutramine-d6 has a molecular formula of C17H26ClN2.
Synthesis Analysis
A paper titled “Synthesis Design of an Anti-Obesity Agent ‘Sibutramine’: A Reatrosynthetic Approach” discusses the synthetic protocols for Sibutramine3. The proposed synthesis schemes are based on retrosynthetic analysis3.
Molecular Structure Analysis
The molecular structure of Sibutramine-d6 can be represented by the formula C17H26ClN2. It has a molecular weight of 285.9 g/mol2.
Chemical Reactions Analysis
Sibutramine and its two metabolites have been quantified in human plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS)4. This method was validated over a linear concentration range of 10.0–10,000.0 pg/mL for Sibutramine and its metabolites4.
Physical And Chemical Properties Analysis
Sibutramine-d6 has a molecular weight of 285.9 g/mol2. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 12. It also has a Rotatable Bond Count of 52.
Applications De Recherche Scientifique
Pharmacokinetics and Genotype Effect : The pharmacokinetics of sibutramine and its active metabolites are influenced by CYP2B6 genotypes. This was observed in a study involving healthy subjects, indicating genetic factors play a role in the metabolic clearance of sibutramine's metabolites (Chung et al., 2011).
Obesity Management : Sibutramine has been shown to be effective for obesity management, acting as a serotonin-norepinephrine reuptake inhibitor. It helps reduce appetite and induce weight loss (Luque & Rey, 2002).
Chiral Analysis in Plasma : A study introduced a method for separating R(+)- and S(-)-isomers of sibutramine and its metabolites, providing insights into the stereoisomers of these compounds in rat plasma (Bae et al., 2009).
Abuse Liability Assessment : Sibutramine has been assessed for abuse liability. At therapeutic and supratherapeutic doses, it demonstrated low abuse potential compared to a control substance like d-amphetamine (Schuh et al., 2000).
Weight Maintenance after Loss : Sibutramine aids in maintaining weight loss over extended periods when combined with a calorie deficit diet (James et al., 2000).
Thermogenic Effects : It has been shown to increase energy expenditure and satiety, contributing to its weight-reducing properties (Hansen et al., 1998).
Sympathetic Vasomotor Tone : The blood pressure response to long-term sibutramine therapy may be related to sympathetic nerve traffic before treatment (Heusser et al., 2007).
Determination in Weight-Loss Products : A study described a method for determining sibutramine in health products using UHPLC-MS/MS, highlighting its relevance in monitoring dietary supplements (Ji, 2015).
Cardiovascular Effects in Rats : Research on rats indicated that sibutramine influences cardiovascular systems, including heart rate and blood pressure (Woolard et al., 2004).
Cardiovascular Risk-Benefit Profile : The cardiovascular risk-benefit profile of sibutramine was studied, emphasizing the need for careful consideration of its use in individuals with high cardiovascular risk (Scheen, 2010).
Safety And Hazards
Sibutramine was withdrawn from the US market due to association with adverse cardiovascular outcomes especially with patients having preexisting cardiac disease5. Subjects with preexisting cardiovascular conditions who were receiving long-term sibutramine treatment had an increased risk of nonfatal myocardial infarction and nonfatal stroke5.
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662190 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sibutramine-d6 | |
CAS RN |
1216544-25-0 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.